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Compound of Interest

Compound Name:
8-Oxaspiro[4.5]decane-1-

carboxylic acid

CAS No.: 1556353-87-7

Cat. No.: B2804666

Get Quote

Executive Summary: Scaffold Selection Strategy
In modern drug discovery, spirocyclic scaffolds are privileged structures used to increase

fraction of sp^3 carbons (

), improve metabolic stability, and restrict conformation without adding excessive molecular
weight.

The choice between oxaspiro[4.5]decane (ether-containing) and azaspiro[4.5]decane (amine-

containing) carboxylic acids often dictates the physicochemical profile of the final drug

candidate.[1]

Azaspiro[4.5]decane: primarily selected to modulate basicity and solubility.[1] The secondary

amine (if unsubstituted) or tertiary amine (if substituted) provides a protonation site,

significantly lowering LogD at physiological pH.

Oxaspiro[4.5]decane: primarily selected to lower polar surface area (PSA) while maintaining

hydrogen bond acceptor capability.[1] It is a neutral bioisostere often used to improve blood-
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brain barrier (BBB) permeability compared to the more polar aza-variants.[1]

Structural & Conformational Analysis
Both scaffolds share the core spiro[4.5]decane carbon framework, which forces the two rings to

be perpendicular. This "orthogonal exit vector" geometry allows substituents (like carboxylic

acids) to explore chemical space inaccessible to flat aromatic systems.

Stereoelectronic Differences
Feature Azaspiro[4.5]decane Oxaspiro[4.5]decane

Heteroatom
Nitrogen (

)

Oxygen (

)

Basicity (pKa of conjugate

acid)
~9–10 (highly basic) < 0 (neutral)

H-Bonding
Donor (NH) & Acceptor (N:)[1]

[2][3][4]
Acceptor only (O:)

Electronic Effect on COOH

Inductive withdrawal (-I)

depends on N-protonation

state.[1]

Strong inductive withdrawal (-I)

from Oxygen.[1]

Conformational Bias
N-inversion is possible but

often locked by substituents.[1]

O is static; ring pucker is the

primary variable.[1]

Vector Analysis
In the 2-carboxylic acid derivatives (common for both), the carboxyl group projects equatorially

to minimize 1,3-diaxial interactions.[1]

Azaspiro: The nitrogen lone pair can participate in

interactions, subtly altering the ring pucker compared to the carbocyclic analog.[1]

Oxaspiro: The C-O bond lengths (1.43 Å) are shorter than C-N (1.47 Å) or C-C (1.54 Å),

resulting in a slightly more compact ring system.
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Synthetic Strategies
The synthesis of these scaffolds requires distinct methodologies due to the nucleophilicity of

nitrogen versus the neutrality of oxygen.

Comparative Synthetic Logic
Azaspiro Routes: Typically rely on nucleophilic cyclization (e.g., intramolecular alkylation) or

reductive amination.[1] Nitrogen protection (Boc, Cbz) is mandatory to prevent

polymerization.

Oxaspiro Routes: Often utilize acid-catalyzed rearrangements (Prins/Pinacol) or radical

cyclizations.[1] Oxygen's lower nucleophilicity often requires activation of the electrophile.[1]

Visualization of Synthetic Pathways
The following diagram contrasts the standard synthetic routes for the 8-aza and 1-oxa

derivatives.

8-Azaspiro[4.5]decane Synthesis

1-Oxaspiro[4.5]decane Synthesis

N-Boc-4-Piperidone Allylation
(Allyl bromide/LDA)

RCM Precursor
(Diene)

Ring Closing Metathesis
(Grubbs II) 8-Azaspiro[4.5]dec-2-ene Hydroboration/Oxidation

& Oxidation to COOH

Target Carboxylic Acid

Yield: ~40-60%

Cyclohexanone Homoallylic Alcohol
Addition Hemiacetal Intermediate Prins Cyclization

(Lewis Acid, e.g., BF3) 1-Oxaspiro[4.5]decane

Yield: ~50-70%

Click to download full resolution via product page

Caption: Comparative synthetic workflows. Azaspiro synthesis often utilizes Ring Closing

Metathesis (RCM) for the 5-membered ring, while Oxaspiro synthesis leverages the Prins

cyclization for efficient ether formation.

Physicochemical Profiling
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The following data compares 8-(tert-butoxycarbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid

and 1-oxaspiro[4.5]decane-4-carboxylic acid (representative isomers).

Property
Azaspiro Scaffold

(N-Boc protected)
Oxaspiro Scaffold Implication

Molecular Weight ~283 Da ~184 Da (Acid)

Azaspiro is heavier

due to protecting

groups often needed.

[1]

cLogP 2.9 (Lipophilic) 1.5 – 2.0 (Moderate)

Oxaspiro is inherently

less lipophilic than the

N-Boc aza variant but

more lipophilic than

the free amine.[1]

TPSA ~67 Å² ~46 Å²

Oxaspiro has lower

polarity, better for BBB

penetration.[1]

H-Bond Donors 1 (COOH) 1 (COOH) Equivalent.[1]

H-Bond Acceptors 3 (C=O, N-Boc) 2 (C=O, Ether O)
Aza variant has higher

acceptor count.[1]

Solubility (pH 7.4)
Low (unless

deprotected)
Moderate

Free amine

(deprotected aza) has

superior solubility.[1]

Medicinal Chemistry Applications
Bioisosterism Case Study: Muscarinic Agonists
Research into M1 muscarinic agonists for Alzheimer's disease has extensively utilized these

scaffolds.[1]

Oxaspiro Approach: 1-oxaspiro[4.5]decane derivatives (e.g., analogs of muscarone) were

synthesized to mimic the tetrahydrofuran core of muscarine.[1][5] The oxygen atom acts as a
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weak H-bond acceptor, critical for receptor binding without incurring the metabolic penalty of

a highly basic amine.[1]

Azaspiro Approach: 8-azaspiro[4.5]decane derivatives often show higher affinity due to the

basic nitrogen interacting with an aspartate residue in the GPCR binding pocket.[1] However,

this comes at the cost of lower oral bioavailability and CNS penetration compared to the oxa-

analogs.[1]

Decision Logic for Scaffold Selection

Optimization Outcome

Start: Lead Optimization

Is the target a GPCR/Kinase requiring
a basic amine interaction?

Select Azaspiro[4.5]decane

Yes (e.g., Opioid, M1) Is CNS penetration critical?

No (Hydrophobic pocket)

Azaspiro:
High Solubility

Low LogD (ionized)

No (Solubility priority)

Select Oxaspiro[4.5]decane

Yes (Lower TPSA needed)

Oxaspiro:
High Permeability

Neutral Bioisostere

Click to download full resolution via product page
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Caption: Decision tree for selecting between oxa- and azaspiro scaffolds based on target

requirements and ADME properties.

Experimental Protocols
Protocol A: Synthesis of 8-Azaspiro[4.5]decane-2-
carboxylic acid (Representative)
Based on cyclization of piperidine precursors.[1]

Alkylation: To a solution of N-Boc-4-piperidone (1.0 eq) in THF at -78°C, add LiHMDS (1.1

eq). Stir for 30 min. Add allyl bromide (1.2 eq).[1] Warm to RT.

Second Alkylation: Repeat the process to introduce a second allyl group or functionalized

chain suitable for ring closing.[1]

RCM: Dissolve the diene intermediate in DCM (0.01 M). Add Grubbs II catalyst (5 mol%).[1]

Reflux for 12h to form the spiroalkene.[1]

Oxidation: Perform hydroboration-oxidation (BH3·THF then H2O2/NaOH) to get the alcohol,

followed by Jones oxidation to yield the carboxylic acid.

Purification: Acid-base extraction followed by recrystallization from hexanes/EtOAc.

Protocol B: Synthesis of 1-Oxaspiro[4.5]decane-4-
carboxylic acid
Based on Prins/Pinacol Cascade.

Condensation: Mix cyclohexanone (1.0 eq) and 3-buten-1-ol (1.2 eq) in benzene with

catalytic p-TsOH. Reflux with a Dean-Stark trap to form the acetal.[1]

Cyclization: Dissolve the acetal in dry DCM at -78°C. Add TiCl4 (1.0 eq) dropwise. The Lewis

acid promotes ionization and intramolecular Prins cyclization.[1]

Quench: Pour into sat. NaHCO3. Extract with ether.[1][6]
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Functionalization: The resulting product often contains a chloride or alkene.[1] Displacement

with cyanide (NaCN, DMSO) followed by hydrolysis (HCl/H2O, reflux) yields the carboxylic

acid.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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